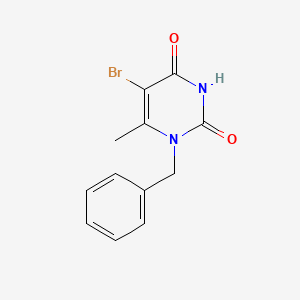

1-benzyl-5-bromo-6-methyl-2,4(1H,3H)-pyrimidinedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidinedione derivatives, including those with bromo substituents, often involves bromination reactions and the manipulation of side chains at specific positions on the pyrimidine ring. For example, derivatives possessing bromo substituted side chains at the 1- and 6-positions can be prepared by bromination of dimethyl-1-(ω-hydroxyalkyl)-pyrimidinediones and their nitrates (Kinoshita et al., 1992). Nucleophilic reactions of bromo-substituted pyrimidinediones with various nucleophiles have also been explored, yielding a range of derivatives through substitutions at different positions on the pyrimidine ring (Kinoshita et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives is characterized by the core pyrimidine ring, which can adopt various conformations depending on the substituents and their positions. Structural analyses, often determined by X-ray crystallography, provide insights into the conformational preferences, intermolecular interactions, and potential reactive sites of these compounds (Inkaya et al., 2013).

Chemical Reactions and Properties

Pyrimidinedione derivatives undergo a wide range of chemical reactions, including nucleophilic substitutions, cyclizations, and additions. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups, the steric hindrance of substituents, and the reactivity of the pyrimidine ring. For instance, the nucleophilic reactions of bromo-substituted pyrimidinediones can lead to the formation of various functionalized derivatives, offering a versatile approach to synthesizing new compounds with potential biological activities (Kinoshita et al., 1992).

Physical Properties Analysis

The physical properties of 1-benzyl-5-bromo-6-methyl-2,4(1H,3H)-pyrimidinedione, such as solubility, melting point, and crystalline structure, are crucial for its applications and handling. These properties are determined by the molecular structure and the nature of substituents on the pyrimidine ring. Studies on similar compounds have shown that modifications at specific positions can significantly influence their physical properties, affecting their solubility in various solvents and their crystalline forms (Wang et al., 2008).

特性

IUPAC Name |

1-benzyl-5-bromo-6-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-8-10(13)11(16)14-12(17)15(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVDVWCUCNEVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1CC2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970188 |

Source

|

| Record name | 1-Benzyl-5-bromo-4-hydroxy-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5484-44-6 |

Source

|

| Record name | 1-Benzyl-5-bromo-4-hydroxy-6-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5667960.png)

![3-[3-(1H-imidazol-1-yl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5667982.png)

![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5667993.png)

![5-acetyl-1'-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5668000.png)

![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-L-prolinamide](/img/structure/B5668003.png)

![1-[3-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5668017.png)

![[(3R*,4R*)-4-(4-morpholinylmethyl)-1-(3-phenoxypropanoyl)-3-pyrrolidinyl]methanol](/img/structure/B5668025.png)

![4-[4-(2-ethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B5668033.png)

![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]azetidin-3-ol](/img/structure/B5668046.png)

![2,6-di-tert-butyl-4-[3-oxo-3-(1-piperazinyl)propyl]phenol](/img/structure/B5668065.png)

![4-[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5668067.png)

![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methylbenzoic acid](/img/structure/B5668070.png)